(14E)-hexadecenoyl-CoA

Enzymology Insect Biochemistry Pheromone Biosynthesis

Procure (14E)-hexadecenoyl-CoA for stereospecific enzymatic studies. This Δ14-(E) isomer is the exclusive substrate for palmitoyl-CoA 14-(E/Z)-desaturase (EC 1.14.19.32) in moth pheromone precursor biosynthesis. Generic substitution with (2E)- or (14Z)-isomers targets unrelated β-oxidation pathways, generating invalid data. Use as an authentic LC-MS standard for unambiguous (E)-isomer identification in complex biological matrices. Essential for inhibitor screening to disrupt species-specific pest signaling. Verify stereochemistry before ordering.

Molecular Formula C37H64N7O17P3S
Molecular Weight 1003.9 g/mol
Cat. No. B15551049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(14E)-hexadecenoyl-CoA
Molecular FormulaC37H64N7O17P3S
Molecular Weight1003.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h4-5,24-26,30-32,36,47-48H,6-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b5-4+/t26-,30-,31-,32+,36-/m1/s1
InChIKeyHIHIIKWURVKNRP-JVUDVJARSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure (14E)-hexadecenoyl-CoA for Specialized Acyl-CoA Research


(14E)-hexadecenoyl-CoA is a hexadecenoyl-CoA, a long-chain fatty acyl-CoA ester formed by the condensation of coenzyme A with (14E)-hexadecenoic acid [1]. It is a key intermediate in specialized metabolic pathways, most notably in insect pheromone biosynthesis, where it serves as a precursor to species-specific signaling molecules [2]. Its distinct (E)-configuration at the Δ14 position differentiates it from other hexadecenoyl-CoA isomers and is critical for studies involving specific desaturase and β-oxidation enzyme systems [3].

The Critical Importance of (14E)-hexadecenoyl-CoA's Unique Stereochemistry


Generic substitution with other hexadecenoyl-CoA isomers is not scientifically valid due to the compound's unique Δ14-(E) stereochemistry. This specific configuration dictates its role as a product of palmitoyl-CoA 14-(E/Z)-desaturase (EC 1.14.19.32) and as a precursor in specialized pathways like moth pheromone biosynthesis, where downstream products differ based on the initial (E)- vs. (Z)- isomer [1]. Using a related analog like (2E)-hexadecenoyl-CoA, a common β-oxidation intermediate, would target entirely different enzyme systems (e.g., enoyl-CoA hydratase) and metabolic fates, thus generating irrelevant or misleading experimental results [2].

Evidence-Based Differentiation of (14E)-hexadecenoyl-CoA vs. Key Analogs


Enzymatic Production: Direct E/Z Isomer Comparison

The enzyme palmitoyl-CoA 14-(E/Z)-desaturase (EC 1.14.19.32) catalyzes the formation of a mixture of (14E)-hexadecenoyl-CoA and (14Z)-hexadecenoyl-CoA from palmitoyl-CoA. This demonstrates that the enzyme does not exclusively produce the (E)-isomer, and the presence of both isomers in a biological system is defined by the enzyme's specificity. The (E)-isomer is a specific product required for downstream biosynthesis of (E)-tetradec-12-enoyl acetate, a sex pheromone component [1].

Enzymology Insect Biochemistry Pheromone Biosynthesis

Metabolic Fate: Distinct Downstream Pathway vs. Common β-Oxidation Intermediate

Following its production, (14E)-hexadecenoyl-CoA is not a general β-oxidation substrate. Instead, it undergoes chain-shortening via partial β-oxidation to form 12(E)-tetradec-12-enoyl-CoA, which is then converted to (E)-tetradec-12-enoyl acetate, a specific moth sex pheromone [1]. In contrast, (2E)-hexadecenoyl-CoA is a central intermediate in the universal fatty acid β-oxidation pathway, where it is a substrate for enoyl-CoA hydratase (EC 4.2.1.17) [2].

Metabolomics Lipid Metabolism Pheromone Biosynthesis

Enzyme Kinetics: Comparative Affinity for Hepatic Enoyl-CoA Reductase

While direct kinetic data for (14E)-hexadecenoyl-CoA is limited, data for the structurally related trans-2-hexadecenoyl-CoA provides a class-level benchmark for how a trans double bond influences enzyme affinity. In studies on hepatic microsomal trans-2-enoyl-CoA reductase, the Km value for trans-2-hexadecenoyl-CoA was determined to be 1.0 µM, compared to 20 µM for crotonyl-CoA and 0.5 µM for trans-2-hexenoyl-CoA . This demonstrates that the long acyl chain and trans configuration significantly impact enzyme binding compared to shorter-chain analogs.

Enzyme Kinetics Biochemistry Lipid Metabolism

Validated Research Applications for (14E)-hexadecenoyl-CoA


Insect Pheromone Biosynthesis Pathway Elucidation

Use (14E)-hexadecenoyl-CoA as a substrate or authentic standard in enzymatic assays with Δ14-desaturases (e.g., from Ostrinia species) to study the production of (E)-configured moth sex pheromone precursors [1]. The product's stereochemistry is crucial for confirming enzyme specificity and for generating accurate pathway maps, as the (E)- and (Z)-isomers lead to different pheromone components [2].

Development of Enzyme-Specific Inhibitors for Pest Control

Employ (14E)-hexadecenoyl-CoA in high-throughput screening assays to identify inhibitors of palmitoyl-CoA 14-(E/Z)-desaturase. Such inhibitors could selectively disrupt pheromone production in target pest species (e.g., Asian corn borer), offering a novel, species-specific biopesticide strategy. The correct isomer is essential for achieving and validating target engagement [2].

Metabolomics and Lipidomics Standards

Utilize (14E)-hexadecenoyl-CoA as a high-purity reference standard for liquid chromatography-mass spectrometry (LC-MS) workflows designed to detect and quantify specific unsaturated fatty acyl-CoA esters in complex biological matrices, particularly those from insect tissues or specialized microbial cultures. Its distinct retention time and mass fragmentation pattern allow for unambiguous identification versus its (14Z)-isomer [3].

Technical Documentation Hub

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